molecular formula C4H10NO5P B140842 N-methyl-N-(phosphonomethyl)glycine CAS No. 24569-83-3

N-methyl-N-(phosphonomethyl)glycine

Cat. No. B140842
CAS RN: 24569-83-3
M. Wt: 183.1 g/mol
InChI Key: SGVDYFNFBJGOHB-UHFFFAOYSA-N
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Description

N-methyl-N-(phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum, postemergent herbicide used for the control of weeds. It is known to inhibit the growth rate of various bacteria such as Escherichia coli and Salmonella typhimurium, while not affecting eukaryotes like Saccharomyces cerevisiae and Neurospora crassa . Glyphosate's mechanism of action involves the inhibition of enzymes in the aromatic amino acid biosynthesis pathway, which can be overcome by the addition of phenylalanine, tyrosine, and tryptophan .

Synthesis Analysis

The synthesis of glyphosate has been modified using MnO2 in the presence of H2SO4, starting from N-(phosphonomethyl)iminodiacetic acid . Additionally, a chemoenzymatic synthesis approach has been reported using metabolically-inactive transformants of yeast containing specific enzymes to oxidize glycolic acid to glyoxylic acid, which is then hydrogenated to produce glyphosate .

Molecular Structure Analysis

The molecular structure of glyphosate has been extensively studied, with the determination of a new crystalline polymorphic form. X-ray diffraction analysis revealed that the crystals are monoclinic with specific space group parameters . The bond lengths and angles are practically identical in both crystalline forms of glyphosate, although the conformation of the molecule's backbone differs .

Chemical Reactions Analysis

Glyphosate has been shown to react with di- and trimethylplatinum(IV) complexes, leading to the formation of various isomers depending on the pH and other reaction conditions . These reactions have been characterized by X-ray diffraction, demonstrating the complex nature of the interactions between glyphosate and metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of glyphosate and its derivatives have been the subject of research, with studies on the clastogenicity, antiproliferative activity, and cytotoxicity against human tumor cell lines . The derivatives have shown varying degrees of biological activity, with some triggering apoptotic cell death in certain cell lines . The crystal structure of a related compound, [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid, has been analyzed, revealing hydrogen bond formations and chain structures along the crystal axis .

Scientific Research Applications

  • Protein Engineering and Resistance Mechanisms : Glyphosate's specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase in the shikimate pathway is a focus of research. Studies have explored mechanisms of resistance to glyphosate through natural diversity, gene-shuffling, and protein engineering (Pollegioni, Schonbrunn, & Siehl, 2011).

  • Microbial Metabolism : Research on Pseudomonas sp. PG2982 has shown that this bacterium metabolizes glyphosate by cleaving its phosphonomethyl carbon-nitrogen bond, releasing glycine and incorporating it into various biomolecules, indicating a unique glyphosate degradation pathway (Jacob, Schaefer, Stejskal, & McKay, 1985).

  • Soil Interaction and Herbicide Efficacy : Studies on glyphosate's interaction with soil reveal that it is rapidly inactivated in certain types of soil, influencing its effectiveness as a herbicide (Sprankle, Meggitt, & Penner, 1975).

  • Environmental Fate and Transport : Research has been conducted on the fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in surface waters of agricultural basins, highlighting the environmental impact and characteristics affecting its transportation (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

  • Glyphosate as a Global Herbicide : Glyphosate's role and impact as a global herbicide, its strengths and weaknesses, and the potential for future applications have been a subject of extensive study (Baylis, 2000).

  • Molecular and Biochemical Studies : The inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase in Klebsiella pneumoniae by glyphosate is another area of molecular research, providing insights into the biochemical action of glyphosate at the cellular level (Steinrücken & Amrhein, 1984).

  • Effect on Soil Microbial Activity : Glyphosate's impact on soil microbial activity has been studied, revealing changes in microbial respiration and community structure, thereby influencing soil health and ecosystem dynamics (Lane, Lorenz, Saxena, Ramsier, & Dick, 2012).

Safety And Hazards

N-methyl-N-(phosphonomethyl)glycine is considered harmful and has potential associations with human carcinogenesis and other chronic diseases . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-[methyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVDYFNFBJGOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337285
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(phosphonomethyl)glycine

CAS RN

24569-83-3
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24569-83-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-acetyl sarcosine (XX)(2.0 g, 15.3 mmole), phosphorous acid (1.25 g, 15.3 mmole) were mixed with concentrated sulfuric acid (3.1 g) and water (1.7 g) then refluxed in a 120° C. oil bath. Formalin, 37% (1.4 g, 16.7 mmole) was added dropwise over 20 min. and the reaction was continued for an additional 18 h. 31P NMR analysis indicated 98% yield of (XXI) based on mmoles of (XX) charged.
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Synthesis routes and methods III

Procedure details

N-acetyl sarcosine (XX) (20.0 g, 152.5 mmole), phosphorous acid (12.5g, 152.4 mmole), and concentrated HCl (37.6 g) were mixed and refluxed in a 120° C. oil bath. Formalin, 37% (13.6 g, 167.6 mmole) was added dropwise over 20 min. and the reaction was continued for an additional 19 h. HPLC analysis indicated a 99% yield of N-methylglyphosate (XXI) based on moles of (XX) charged.
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Synthesis routes and methods IV

Procedure details

As depicted, one equivalent of N-methylacetamide IX is reacted with one equivalent each of carbon monoxide and formaldehyde in the presence of a carboxymethylation catalyst precursor and solvent to yield N-acetylsarcosine XX. In the presence of water and an acid such as hydrochloric acid, N-acetylsarcosine XX is hydrolyzed to sarcosine XXIII and acetic acid. Sarcosine XXIII is reacted with formaldehyde and H3PO3, PCl3 or other H3PO3 source to produce N- (phosphonomethyl)-N-methyl-glycine XXI which is oxidized in the presence of a platinum catalyst and oxygen to glyphosate I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.